2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE
Overview
Description
2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the propyl chain: The pyrazole derivative is then reacted with a propyl halide in the presence of a base to form the propyl-substituted pyrazole.
Sulfonamide formation: The final step involves the reaction of the propyl-substituted pyrazole with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological research: It can serve as a tool compound for studying biological processes and pathways, particularly those involving sulfonamide groups.
Industrial applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can interact with various biological targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the pyrazole moiety and propyl chain, making it less complex.
N-(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide: Similar structure but without the chlorine atoms on the benzene ring.
4-chloro-3,5-dimethyl-1H-pyrazole: Contains the pyrazole moiety but lacks the sulfonamide group and benzene ring.
Uniqueness
2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE is unique due to the combination of its sulfonamide group, chlorinated benzene ring, and pyrazole moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3N3O2S/c1-9-14(17)10(2)20(19-9)7-3-6-18-23(21,22)13-8-11(15)4-5-12(13)16/h4-5,8,18H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUAEIWHSDNHPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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